molecular formula C20H20ClN5O4 B2859967 ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate CAS No. 887459-57-6

ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate

Cat. No.: B2859967
CAS No.: 887459-57-6
M. Wt: 429.86
InChI Key: IOPYHSVHOMGZBG-UHFFFAOYSA-N
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Description

Ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo[1,2-h]purin-3-yl]acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, multiple methyl groups, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo[1,2-h]purin-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[1,2-h]purine core, followed by the introduction of the chlorophenyl group and the esterification to form the ethyl acetate derivative. Common reagents used in these steps include chlorinating agents, methylating agents, and esterification catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo[1,2-h]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo[1,2-h]purin-3-yl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo[1,2-h]purin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo[1,2-h]purin-3-yl]acetate can be compared with other similar compounds, such as:

The uniqueness of Ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo[1,2-h]purin-3-yl]acetate lies in its combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

ethyl 2-[6-(3-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-5-30-15(27)10-24-18(28)16-17(23(4)20(24)29)22-19-25(11(2)12(3)26(16)19)14-8-6-7-13(21)9-14/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPYHSVHOMGZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=CC=C4)Cl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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